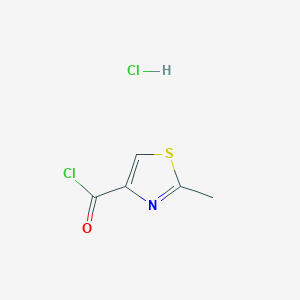

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

Description

BenchChem offers high-quality 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS.ClH/c1-3-7-4(2-9-3)5(6)8;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZHAUCHMTZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640175 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917483-72-8 | |

| Record name | 4-Thiazolecarbonyl chloride, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917483-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

The following is an in-depth technical guide on 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride , designed for researchers and drug development professionals.

CAS Number: 917483-72-8[1][2][3][4][5][6]

Executive Summary

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a highly reactive heterocyclic building block used extensively in medicinal chemistry for the introduction of the 2-methylthiazole-4-carbonyl moiety. This electrophilic species serves as a critical intermediate in the synthesis of diverse bioactive scaffolds, including antitubercular agents, anticancer drugs, and peptide mimetics. This guide details its physicochemical profile, synthesis, reaction mechanisms, and handling protocols, providing a robust framework for its application in drug discovery.

Chemical Identity & Physicochemical Profile[1][5][7][8][9][10][11][12]

The compound exists primarily as the hydrochloride salt, which confers improved stability and handling characteristics compared to the free base acid chloride. The protonation occurs at the thiazole nitrogen (N3), stabilizing the molecule as a solid.

| Property | Data |

| Product Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |

| CAS Number (HCl Salt) | 917483-72-8 |

| CAS Number (Free Base) | 55842-53-0 |

| Parent Acid CAS | 35272-15-2 (2-Methyl-1,3-thiazole-4-carboxylic acid) |

| Molecular Formula | C₅H₅Cl₂NOS (C₅H₄ClNOS[7] · HCl) |

| Molecular Weight | 198.07 g/mol (Salt) / 161.61 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated |

Structural Insight

The thiazole ring is an electron-deficient aromatic system. The carbonyl chloride at the C4 position is highly susceptible to nucleophilic attack. In the hydrochloride form, the N3 nitrogen is protonated, forming a thiazolium species. This protonation pulls electron density from the ring, potentially increasing the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

Synthesis & Manufacturing Workflow

The industrial and laboratory-scale synthesis typically proceeds via the chlorination of 2-methyl-1,3-thiazole-4-carboxylic acid .

Synthetic Pathway[10]

-

Precursor: 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2).[8]

-

Reagent: Thionyl chloride (

) or Oxalyl chloride ( -

Catalyst: Dimethylformamide (DMF) (catalytic amount).

-

Isolation: Removal of excess reagent and capture as the HCl salt.[9]

Reaction Mechanism (Chlorination)

The carboxylic acid attacks the sulfur of thionyl chloride, forming an intermediate acyl chlorosulfite. This intermediate collapses via an

Figure 1: Synthetic pathway for the conversion of the carboxylic acid to the target acid chloride hydrochloride.[10][11]

Applications in Drug Discovery

The 2-methyl-1,3-thiazole-4-carbonyl motif is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for benzamides or pyridine-amides.

Key Therapeutic Areas

-

Antitubercular Agents: Thiazole-4-carboxylates have shown efficacy against Mycobacterium tuberculosis by inhibiting specific metabolic pathways (e.g., biosynthesis of lipids). The acid chloride is used to couple the thiazole core to various amine pharmacophores.

-

Anticancer Therapeutics: Derivatives synthesized using this reagent have been screened for cytotoxic activity. The thiazole ring can intercalate DNA or inhibit kinases (e.g., c-Met inhibitors) when coupled with appropriate aromatic amines.

-

Peptide Mimetics: Used as an N-capping reagent in solid-phase peptide synthesis (SPPS) to introduce rigidity and improve metabolic stability of peptide chains.

Functionalization Logic

-

Amidation: Reacts with primary/secondary amines to form stable amides.

-

Esterification: Reacts with alcohols to form esters (often used as prodrugs).

-

Heterocyclization: Can be used to form fused ring systems or bis-heterocycles (e.g., thiazole-oxadiazoles).

Experimental Protocol: Amide Coupling

Objective: Synthesis of a 2-methylthiazole-4-carboxamide derivative. Scale: 1.0 mmol.

Materials

-

Reagent: 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 equiv).

-

Substrate: Primary Amine (

) (1.0 equiv). -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv). Note: Excess base is required to neutralize the HCl from the salt and the HCl generated during the reaction.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes.

-

Addition: Add 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 mmol) portion-wise or as a solution in DCM. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for mass shift corresponding to +125 Da).

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash organic layer with brine, dry over -

Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Troubleshooting

-

Low Yield: Ensure the acid chloride HCl salt is dry. If it has hydrolyzed to the acid (white solid turning sticky/liquid), re-generate it using

before use. -

Sluggish Reaction: Add a catalytic amount of DMAP (dimethylaminopyridine) to activate the acyl chloride.

Handling, Stability & Safety

Stability Matrix

-

Hydrolysis Sensitivity: High. Reacts rapidly with atmospheric moisture to release HCl gas and revert to the carboxylic acid.

-

Thermal Stability: Stable at room temperature if strictly dry, but storage at 4°C is recommended to prevent slow degradation.

Safety Protocols

-

Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation Hazard: Open only in a fume hood. The HCl salt can release trace HCl gas upon contact with moist air.

Figure 2: Decision tree for reagent quality assessment and handling.

References

-

ChemicalBook. (2024). 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride Product Properties and CAS 917483-72-8. Retrieved from

-

American Elements. (2022). 2-Methyl-1,3-thiazole-4-carbonyl chloride (Free Base CAS 55842-53-0) Specifications. Retrieved from [12]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21183959, 2-Methyl-1,3-thiazole-4-carbonyl chloride. Retrieved from [12]

-

Molecules (MDPI). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Contextual reference for thiazole scaffold utility). Retrieved from

-

BLD Pharm. (2024). Product Datasheet: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride. Retrieved from

Sources

- 1. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride | 917483-72-8 [m.chemicalbook.com]

- 2. 917483-72-8|2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride CAS#: 917483-72-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 7. 2-甲基-1,3-噻唑-4-甲酰氯盐酸盐、917483-72-8 CAS查询、2-甲基-1,3-噻唑-4-甲酰氯盐酸盐物化性质-化工制造网 [chemmade.com]

- 8. lookchem.com [lookchem.com]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. americanelements.com [americanelements.com]

Structural Elucidation and Handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride Hydrochloride

Executive Summary

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a highly reactive, electrophilic intermediate frequently employed in the synthesis of thiazole-based pharmacophores (e.g., Ritonavir analogs, CDK inhibitors). Its structural elucidation presents a specific paradox: the analytical methods required to prove its structure (NMR, LC-MS) often degrade the molecule due to its high moisture sensitivity and reactivity with nucleophilic solvents.

This technical guide provides a rigorous, self-validating framework for the synthesis, isolation, and structural confirmation of this compound. It prioritizes non-destructive spectroscopic techniques and derivatization logic to distinguish the active acid chloride from its hydrolyzed carboxylic acid precursor.

Molecular Architecture & Reactivity Profile

Understanding the specific electronic environment of the thiazole ring is prerequisite to interpreting spectral data.

| Feature | Structural Implication | Analytical Consequence |

| C2-Methyl Group | Electron-donating group (+I effect). | distinct singlet in ¹H NMR (~2.7–3.0 ppm); diagnostic handle. |

| C4-Carbonyl Chloride | Strong electron-withdrawing group; highly electrophilic. | IR shift to ~1780–1810 cm⁻¹; susceptible to rapid hydrolysis. |

| C5-Proton | Sole aromatic proton on the ring. | Key ¹H NMR signal; chemical shift is sensitive to the oxidation state of C4. |

| HCl Salt Form | Protonation of the N3 nitrogen. | Increases solubility in polar solvents but exacerbates hygroscopicity; deshields ring protons. |

The Hydrolysis Trap

The primary impurity in any sample of this acid chloride is the starting material, 2-methyl-1,3-thiazole-4-carboxylic acid .

-

Mechanism: Reaction with atmospheric moisture releases HCl and regenerates the thermodynamically stable carboxylic acid.

-

Detection: The "Fingerprint" region in IR and the disappearance of the acidic proton in NMR are the only reliable indicators.

Synthesis Context & Impurity Profiling[1]

To elucidate the structure, one must understand the genesis of the sample. The standard synthesis involves chlorination of the carboxylic acid.

Reaction:

Critical Impurities:

-

Residual Thionyl Chloride (SOCl₂): Manifests as a pungent odor and broad IR bands; interferes with MS.

-

Hydrolyzed Acid: Result of poor isolation or wet solvents.

-

Anhydride Formation: Rare but possible if stoichiometry is uncontrolled.

Analytical Strategy: The "Dry-Path" Protocol

The following decision tree outlines the logical flow for confirming the structure without destroying the sample.

Figure 1: Non-destructive analytical workflow for moisture-sensitive acid chlorides.

Phase A: Infrared Spectroscopy (The Primary Validator)

IR is the only technique that can directly observe the acid chloride functionality without chemical alteration.

-

Protocol: Use an ATR (Attenuated Total Reflectance) probe. If possible, keep the sample under a blanket of Nitrogen/Argon during measurement.

-

Diagnostic Peaks:

-

Acid Chloride (Target): Sharp, intense band at 1780–1810 cm⁻¹ (C=O stretch). The high frequency is due to the inductive withdrawal of chlorine and the lack of resonance donation compared to acids/esters.

-

Carboxylic Acid (Impurity): Broad band at 1700–1730 cm⁻¹ (C=O) and a very broad "hump" at 2500–3300 cm⁻¹ (O-H stretch).[1]

-

Interpretation: If you see the 1700 band, your sample is partially hydrolyzed.

-

Phase B: NMR Spectroscopy (The Solvent Trap)

WARNING: Do NOT use DMSO-d₆ or Methanol-d₄.

-

Causality: DMSO is hygroscopic and nucleophilic (at Oxygen); it can facilitate hydrolysis or react directly. Methanol will instantly convert the acid chloride to the methyl ester.

-

Protocol:

-

Dry an NMR tube in an oven (120°C) for 1 hour.

-

Use Anhydrous CDCl₃ (Chloroform-d) or CD₂Cl₂ (Dichloromethane-d2) treated with activated molecular sieves.

-

Prepare the sample in a glovebox or under rapid Argon flow.

-

Spectral Expectations (¹H NMR, 300/400 MHz, CDCl₃):

| Proton | Multiplicity | Approx. Shift (δ) | Diagnostic Feature |

|---|---|---|---|

| C2-CH₃ | Singlet (3H) | 2.7 – 2.9 ppm | Sharp singlet. |

| C5-H | Singlet (1H) | 8.0 – 8.5 ppm | Deshielded by the ring and C4-COCl. |

| COOH | ABSENT | N/A | Crucial Proof. If a broad singlet appears >10 ppm, hydrolysis has occurred. |

Phase C: Mass Spectrometry (Derivatization Logic)

Direct injection of an acid chloride into LC-MS (aqueous mobile phase) is futile; it will hydrolyze on the column. You must use Reactive Derivatization .

-

Protocol:

-

Take 5 mg of the sample.

-

Dissolve in 1 mL of anhydrous Methanol (MeOH) .

-

Wait 5 minutes (Reaction: R-COCl + MeOH → R-COOMe + HCl).

-

Inject this solution.

-

-

Target Mass: Look for the [M+H]⁺ of the Methyl Ester , not the acid chloride.

-

Calculation: (MW of Acid Chloride) - (MW of Cl) + (MW of OMe).

-

Validation: If you see the mass of the Methyl Ester, the precursor must have been the Acid Chloride (or Anhydride). If the precursor was the Acid, it would not esterify without a catalyst in 5 minutes.

-

Experimental Synthesis & Handling Protocol

To ensure a high-quality sample for elucidation, follow this synthesis method which minimizes hydrolysis.

Reagents

-

2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5.0 eq) - Acts as solvent and reagent.

-

Catalytic DMF (1 drop) - Optional, accelerates Vilsmeier-Haack type mechanism.

Step-by-Step

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Addition: Charge the flask with the carboxylic acid. Add SOCl₂ dropwise at room temperature.

-

Reaction: Heat to reflux (75°C) for 2–4 hours.

-

Visual Cue: Evolution of gas (SO₂/HCl) will cease when complete. The solid acid should dissolve into a clear yellow/orange solution.

-

-

Isolation (Critical):

-

Remove excess SOCl₂ via rotary evaporation under anhydrous conditions .

-

Add dry Toluene and re-evaporate (azeotropic removal of residual SOCl₂).

-

Do not use water or aqueous workup.

-

-

Product: The residue is the crude Hydrochloride salt. It typically appears as a hygroscopic off-white to pale yellow solid.

Figure 2: Synthesis and degradation cycle. Note that hydrolysis regenerates the starting material, creating a circular failure mode if moisture is not excluded.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Boon, W. R. (1945). The Action of Thionyl Chloride on 2:4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society, 601-603. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

Leonard, M. S. (2013). Introductory Organic Reaction Mechanisms: A Color-Coded Approach to Arrow Pushing. (Mechanism of SOCl2 reaction).[2]

Sources

Reactivity of the Acyl Chloride Group on a Thiazole Ring: A Technical Guide

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in critical therapeutics such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Cefditoren (antibiotic). While various coupling strategies exist, the thiazole acyl chloride remains one of the most potent electrophilic "warheads" for installing amide and ester linkages.

However, this utility comes with a penalty: instability . Unlike phenyl benzoyl chlorides, thiazole acyl chlorides—particularly at the 2-position—exhibit heightened sensitivity to hydrolysis, decarbonylation, and self-condensation. This guide provides a mechanistic breakdown of these reactivity profiles, offering self-validating protocols to harness their reactivity while mitigating decomposition.

Electronic Structure & Reactivity Profile

To master the chemistry of thiazole acyl chlorides, one must first understand the electronic influence of the heterocyclic core. The thiazole ring (1,3-thiazole) is electron-deficient, similar to pyridine, but the presence of the sulfur atom adds significant inductive and resonance effects.

Positional Dependency (The Regiochemistry Rule)

The reactivity of the

| Position | Electronic Environment | Reactivity (Electrophilicity) | Stability Profile |

| C2 (2-Position) | Flanked by N and S. Maximum electron withdrawal ( | Highest . Extremely reactive towards nucleophiles. | Lowest . High risk of hydrolysis and thermal decarbonylation. |

| C4 (4-Position) | High . Comparable to nicotinoyl chloride. | Moderate . Stable enough for isolation if kept dry. | |

| C5 (5-Position) | Moderate . Behaves most like a substituted benzoyl chloride. | Good . Often stable solids; easiest to handle. |

The "Self-Quenching" Mechanism

A critical failure mode in thiazole chemistry is the basicity of the ring nitrogen (N3). In concentrated solutions, the N3 of one molecule can nucleophilically attack the acyl chloride of another, leading to dimerization or the formation of acyl-pyridinium-like salts (N-acyl thiazolium species), which precipitate and deactivate the reagent.

Mitigation: Always maintain the acyl chloride in a solvent that solubilizes the monomer but discourages aggregation (e.g., DCM or THF) and consider protonating the ring nitrogen (using

Visualization: Electronic Activation & Protocol Logic

The following diagram illustrates the electronic activation at the different ring positions and the logical flow for a high-yield amide coupling campaign.

Figure 1: Left: Electronic activation map showing the high reactivity of the C2 position. Right: Optimized synthetic workflow for minimizing decomposition.

Synthesis & Handling Protocols

Reagent Selection: Thionyl vs. Oxalyl Chloride

While Thionyl Chloride (

| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |

| Boiling Point | 74.6 °C (Requires reflux often) | 61 °C (Active at 0°C - RT) |

| Byproducts | ||

| Suitability | C5-Acyl Chlorides (Stable) | C2/C4-Acyl Chlorides (Sensitive) |

| Catalyst | DMF (Vilsmeier-Haack type activation) | DMF (Catalytic) |

Protocol: Synthesis of Thiazole-2-Carbonyl Chloride

Note: This specific isomer is prone to degradation. Do not store; use immediately (in situ).

-

Preparation: Suspend thiazole-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under Argon.

-

Activation: Add catalytic DMF (2-3 drops).

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.

-

Observation: Vigorous bubbling (

) indicates initiation.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Solution should become clear.

-

-

Work-up (CRITICAL):

-

Do NOT distill. The thermal stress can cause decarbonylation to 2-chlorothiazole.

-

Evaporate solvent under reduced pressure at <30°C .

-

Redissolve the residue immediately in fresh anhydrous DCM for the next step.

-

Nucleophilic Acyl Substitution (The Coupling)

The core application of these intermediates is the formation of amides and esters.

The Scavenger Base Dilemma

Because

-

Avoid: Pyridine (can form reactive N-acyl pyridinium salts that complicate purification).

-

Preferred: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is superior due to steric bulk, preventing it from attacking the acyl chloride itself.

Standard Operating Procedure: Amide Coupling

Reaction: Thiazole-COCl +

-

Setup: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at 0°C.

-

Addition: Add the solution of Thiazole-Acyl Chloride (prepared in 4.2) dropwise via syringe.

-

Why: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation (if the amine is primary).

-

-

Monitoring: Monitor by TLC or LCMS. The reaction is usually instantaneous (< 30 mins).

-

Quench: Add saturated

. -

Purification: Thiazole amides are often crystalline. Trituration with ether/hexanes is often sufficient.

Pitfalls & Troubleshooting

Decarbonylation (The "Silent Killer")

-

Symptom: Loss of carbonyl peak in IR/NMR; isolation of a chlorothiazole instead of the amide.

-

Cause: Thermal instability of the acyl chloride, particularly at C2.

-

Fix: Keep reaction temperature < 25°C. Avoid vacuum distillation of the chloride.

Hydrolysis

-

Symptom: Reversion to carboxylic acid.

-

Cause: Wet solvents. Thiazole acyl chlorides hydrolyze 10x faster than benzoyl chloride due to the electron-poor ring.

-

Fix: Use molecular sieves in the solvent.

Regioselectivity in Aminothiazoles

If your starting material is a 2-aminothiazole-4/5-carboxylic acid , you must protect the 2-amino group (e.g., Boc, Acetyl) before converting the acid to the chloride. The 2-amino group is highly nucleophilic and will cause rapid self-polymerization.

References

-

Synthesis of Thiazole-4-carboxylic acid derivatives

-

Reactivity of 2-Amino-thiazole-5-carboxylic acid chlorides

-

Source: US Patent 7,932,386 B2.[3] "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives."

-

URL:

-

-

General Nucleophilic Acyl Substitution Mechanisms

- Source: Ashenhurst, J. "Nucleophilic Acyl Substitution." Master Organic Chemistry.

-

URL:

-

Thiazole-2-carbonyl chloride Properties

-

Source: Sigma-Aldrich Product Specification (CAS 30216-57-0).[4]

-

URL:

-

-

Green Synthesis of Thiazole Derivatives (Context on Stability)

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 4. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]

- 5. bepls.com [bepls.com]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electrophilicity & Synthetic Utility of 2-Methyl-1,3-thiazole-4-carbonyl Chloride Hydrochloride

Executive Summary

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (CAS: 116028-23-8 / Derivatives) represents a "privileged scaffold" precursor in medicinal chemistry. Unlike standard benzoyl chlorides, this heterocyclic electrophile possesses a unique electronic profile driven by the 1,3-thiazole core. The presence of the hydrochloride salt is not merely a storage stabilizer; it implies a protonated heterocyclic nitrogen that dramatically alters the electrophilicity of the carbonyl carbon.

This guide analyzes the electronic underpinnings of its reactivity, provides self-validating bench protocols for its use in nucleophilic acyl substitutions (NAS), and maps its critical role in the synthesis of kinase inhibitors and antineoplastic agents.

Molecular Architecture & Electronic Profile

To master the reactivity of this compound, one must understand the tug-of-war between the thiazole ring and the carbonyl group.

The Thiazole "Electron Sink"

The 1,3-thiazole ring is π-electron deficient compared to benzene.

-

The Nitrogen Effect: The pyridine-like nitrogen (N3) exerts a strong inductive withdrawing effect (-I), pulling electron density away from the C4 position.

-

The Sulfur Effect: While sulfur is weakly donating by resonance (+M), its electronegativity reinforces the inductive withdrawal from the carbonyl carbon.

The Hydrochloride Salt Factor

The "hydrochloride" designation indicates the protonation of the thiazole nitrogen (N3). This is the critical differentiator in reactivity:

-

Neutral Thiazole: Moderate electrophile.

-

Protonated Thiazole (Salt): The positive charge on the ring nitrogen transforms the thiazole into a super-electron-withdrawing group . This significantly lowers the LUMO energy of the exocyclic carbonyl, making it hyper-susceptible to nucleophilic attack.

Comparative Electrophilicity Index:

| Compound | Substrate Character | Relative Electrophilicity (Est.) | Hydrolysis Risk |

|---|---|---|---|

| Benzoyl Chloride | Neutral Aromatic | 1.0 (Baseline) | Moderate |

| 4-Nitrobenzoyl Chloride | Electron Deficient | ~10.0 | High |

| 2-Methyl-thiazole-4-COCl (Neutral) | Heterocyclic | ~5.0 - 8.0 | High |

| 2-Methyl-thiazole-4-COCl (HCl Salt) | Cationic Heterocycle | > 50.0 | Extreme (Fuming) |[1]

Reactivity Landscape & Reaction Pathways

The core utility of this molecule lies in Nucleophilic Acyl Substitution (NAS) . However, the HCl salt presents a unique challenge: it acts as an internal acid source that can protonate incoming nucleophiles (amines), deactivating them.

Strategic Reaction Map

The following diagram illustrates the primary reaction pathways and the necessary "Activation/Neutralization" step required to utilize the salt form effectively.

Caption: Reaction cascade requiring initial neutralization of the HCl salt to prevent nucleophile deactivation, leading to diverse functionalized thiazole scaffolds.

Bench-Level Protocols

Handling & Stability

-

Physical State: Often a hygroscopic solid.

-

Hydrolysis: Reacts violently with atmospheric moisture to release HCl gas and the corresponding carboxylic acid.

-

Storage: Must be stored under Argon/Nitrogen at -20°C.

Protocol: The "Cold-Quench" Amidation

This protocol is designed to couple the acid chloride with a sensitive amine while managing the HCl salt.

Reagents:

-

2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.0 equiv)

-

Target Amine (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

-

DCM (Anhydrous, degassed)

Step-by-Step Workflow:

-

System Prep: Flame-dry a 2-neck round bottom flask. Purge with Argon.

-

Solvation (The Critical Step): Suspend the acid chloride HCl salt in anhydrous DCM. Cool to 0°C .

-

Note: Do not add the amine yet. The salt may not fully dissolve.[2]

-

-

Base Scavenging: Add 2.0 equivalents of DIPEA dropwise.

-

Observation: The suspension should clarify as the HCl is scavenged and the neutral acid chloride is liberated into solution.

-

-

Nucleophilic Attack: Add the Target Amine (dissolved in minimal DCM) dropwise over 10 minutes.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

-

Validation: Check TLC (MeOH/DCM). The acid chloride spot (reactive) should disappear; a new polar amide spot should appear.

Why this works: Pre-neutralizing with DIPEA prevents the HCl from the starting material from protonating your expensive amine nucleophile.

Strategic Applications in Drug Design

The 2-methyl-1,3-thiazole-4-carbonyl moiety is a pharmacophore superstar, particularly in oncology.

Kinase Inhibition (The "Dasatinib" Connection)

While Dasatinib utilizes a varying thiazole substitution pattern (2-amino-thiazole-5-carboxamide), the 1,3-thiazole-4-carboxamide core derived from this acid chloride is isosteric and widely used in:

-

c-Met Inhibitors: The thiazole nitrogen can form hydrogen bonds with the kinase hinge region.

-

Microtubule Stabilizers: Thiazole tails are critical for binding affinity in Epothilone analogs.

Mechanism of Action Visualization

The following diagram depicts how the synthesized amide interacts within a theoretical kinase binding pocket.

Caption: Pharmacophoric interaction map showing the dual H-bond capability of the thiazole-amide motif derived from the acid chloride precursor.

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use fresh bottle or re-distill thionyl chloride if synthesizing the precursor de novo. |

| Insoluble Amine | Salt Formation | The amine protonated before reacting. Increase DIPEA to 3.0 equiv and ensure it is added before the amine. |

| Darkening/Tar | Thermal Decomposition | Keep reaction at 0°C during addition. Thiazole acid chlorides are thermally sensitive. |

References

-

Thiazole Properties & Reactivity

- Overview of the Chemistry of 2-Thiazolines and Thiazoles. Chemical Reviews.

-

Source:

-

Electrophilicity of Heterocyclic Carbonyls

- Electrophilicity of Carbonyl Groups Versus Carboxyl Groups.

-

Source:

-

Synthesis of Thiazole Carboxamides (Kinase Inhibitors)

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based deriv

-

Source:

-

Handling Acid Chlorides

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

-

Source:

-

Chemical Structure D

- 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride d

-

Source: [1]

Sources

stability and storage conditions for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

This guide outlines the technical protocols for the stability maintenance, storage, and handling of 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . It is designed for medicinal chemists and process engineers handling sensitive heterocyclic building blocks.

Chemical Identity & Critical Properties

Compound: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride Functional Class: Heterocyclic Acyl Chloride / Hydrochloride Salt Critical Reactivity: Electrophilic Acyl Substitution, Nucleophilic Hydrolysis, Hygroscopicity.

This compound serves as a high-reactivity "warhead" for introducing the 2-methylthiazole moiety into pharmaceutical scaffolds.[1] Unlike its carboxylic acid precursor, the acyl chloride is thermodynamically unstable in the presence of moisture. The hydrochloride salt form implies the protonation of the thiazole nitrogen (

Physicochemical Profile (Estimated)

| Property | Characteristic | Implication for Storage |

| Physical State | Crystalline Solid (White to Beige) | Surface area dictates moisture uptake rate. |

| Hygroscopicity | High (Salt form) | Requires desiccated, inert atmosphere. |

| Hydrolysis | Rapid / Violent | Generates HCl gas and parent acid upon contact with water. |

| Corrosivity | High | Incompatible with metal spatulas; degrades septum seals over time. |

Degradation Mechanism & Stability

The primary failure mode for this reagent is hydrolysis . The mechanism is twofold: direct attack of water on the carbonyl carbon and the hygroscopic recruitment of water by the ionic lattice of the hydrochloride salt.

Degradation Pathway (DOT Visualization)

The following diagram illustrates the cascade from moisture ingress to total reagent failure.

Figure 1: Hydrolytic degradation pathway showing the autocatalytic effect of HCl generation on hygroscopicity.

The "HCl Salt" Paradox

While converting an amine to an HCl salt typically stabilizes it, for acid chlorides, the chloride counter-ion can act as a hydrogen bond acceptor for atmospheric water, pulling moisture directly to the reaction center.[2]

-

Causality: The ionic lattice energy competes with hydration energy. If the seal is broken, the lattice breaks down, and the acid chloride hydrolyzes immediately.

-

Observation: Degraded material will appear sticky or form a "gum" at the bottom of the vial due to the formation of the carboxylic acid and hydrated HCl.

Storage Protocols

To maintain >98% purity, a multi-barrier storage system is required. Do not rely on the original vendor packaging once opened.

Primary Storage Conditions

-

Temperature: -20°C (Recommended) or 2–8°C. Lower temperatures kinetically inhibit hydrolysis but can condense moisture if the vial is opened before warming to room temperature.

-

Atmosphere: Argon (Ar) or Nitrogen (

). Argon is preferred as it is heavier than air and blankets the solid. -

Container: Amber glass vial with a Teflon-lined screw cap. For long-term storage (months), wrap the cap junction with Parafilm® or electrical tape.

The "Double-Vial" System (Best Practice)

-

Inner Vial: Contains the reagent. Cap tightly.

-

Outer Jar: Place the inner vial inside a larger jar containing a layer of Drierite™ (anhydrous CaSO4) or activated molecular sieves at the bottom.

-

Seal: Flush the outer jar with Argon before sealing.

Handling & Usage Workflows

Handling this reagent requires strict exclusion of moisture.[3][4][5][6][7] The following protocol ensures integrity during transfer.

Reconstitution & Transfer Protocol

Objective: Transfer reagent to a reaction vessel without exposing the bulk stock to air.

-

Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30-60 mins). Opening a cold vial causes immediate condensation and ruins the stock.

-

Inert Gas Purge: Insert a needle connected to an Argon line (low pressure) into the septum to create positive pressure.

-

Solvent Selection:

-

Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform (

). Must be anhydrous.[8] -

Incompatible: Water, Alcohols (Methanol, Ethanol), Amines (unless intended reactant), DMSO (can react violently).

-

-

Transfer: Use a dry syringe or cannula to transfer the dissolved reagent. If weighing solid is necessary, use a "weighing boat" technique inside a glovebox or a glove bag.

Handling Workflow (DOT Visualization)

Figure 2: Step-by-step handling workflow to prevent moisture contamination.

Quality Control (QC) & Troubleshooting

Before committing valuable intermediates to a reaction, verify the quality of the acid chloride.

Rapid Purity Check (1H NMR)

Run a quick NMR in

-

Intact Reagent: Look for the distinct shifts of the thiazole ring protons and the methyl group.

-

Hydrolyzed Impurity: The carboxylic acid protons will shift slightly. A broad singlet >10 ppm (COOH) indicates degradation.

-

Methyl Shift: The 2-Methyl group signal often shifts downfield in the acid chloride relative to the acid.

Quenching & Disposal[3][6]

-

NEVER add water directly to the solid acid chloride. This can cause a violent exotherm and splash corrosive acid.

-

Protocol: Dilute the waste material in DCM, then slowly add to a stirred solution of 10% Sodium Bicarbonate (

) or dilute Sodium Hydroxide (

References

-

Sigma-Aldrich. 2-Methyl-4-(trifluoromethyl)-thiazole-5-carbonyl chloride Safety Data Sheet. Retrieved from

-

Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[9] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[9] Journal of the American Chemical Society.[9] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14601081, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [10]

-

Fisher Scientific. Safety Data Sheet: 4-Methyl-2-pyrid-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. reddit.com [reddit.com]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions [organic-chemistry.org]

- 10. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride safety and handling

Technical Monograph: Safety, Handling, and Operational Protocols for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride

Executive Summary & Compound Profile

Compound: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride CAS Number: 917483-72-8 (HCl salt); 55842-53-0 (Free base equivalent) Chemical Class: Heterocyclic Acyl Chloride Primary Utility: High-value intermediate for the synthesis of thiazole-containing peptidomimetics, PI3K inhibitors, and antineoplastic agents.

Operational Criticality: This compound presents a dual-hazard profile: the corrosivity inherent to acyl chlorides and the hygroscopicity of the hydrochloride salt. Unlike standard organic acid chlorides, the presence of the basic thiazole nitrogen (protonated in this salt form) necessitates specific stoichiometry adjustments during nucleophilic substitution reactions.

Physical Properties Table:

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Weight | 198.07 g/mol (HCl salt) |

| Solubility | Soluble in DCM, THF, DMF (Must be Anhydrous) |

| Reactivity | Violent reaction with water ; Rapid hydrolysis |

| Storage | 2–8°C, Hygroscopic, Store under Argon/Nitrogen |

Reactivity & Hazard Mechanism (The "Why")

To handle this compound safely, one must understand the causality of its hazards.[1] It is not merely "corrosive"; it is a latent acid generator .

The "Double Acid" Threat: Upon contact with mucosal membranes or atmospheric moisture, the compound undergoes rapid hydrolysis. Because it is a hydrochloride salt of a basic heterocycle, hydrolysis releases two equivalents of acid :

-

Hydrochloric Acid (HCl): Dissociation of the thiazolium salt.

-

Hydrochloric Acid (HCl): Byproduct of the acyl chloride hydrolysis.

-

2-Methyl-1,3-thiazole-4-carboxylic acid: The organic hydrolysis product (skin irritant).

This results in a localized pH drop significantly more severe than typical benzoyl chloride derivatives.

Visualization: Hydrolysis & Decomposition Pathway The following diagram illustrates the cascade of events upon moisture exposure, highlighting the critical control points.

Figure 1: Mechanism of hydrolysis showing the release of double acid equivalents upon moisture contact.

Storage & Stability Management

The Golden Rule: Stability is a function of dryness.

-

Primary Containment:

-

Store in a tightly sealed glass vial with a PTFE-lined cap.

-

Parafilm is insufficient for long-term storage as HCl gas can slowly embrittle it. Use electrical tape or heat-shrink bands over the cap.

-

-

Secondary Containment:

-

Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Activated Molecular Sieves).

-

Store in a dedicated acid-chloride refrigerator at 4°C .

-

-

Inert Atmosphere:

-

Ideally, store inside a glovebox.

-

If a glovebox is unavailable, purge the headspace with Argon before resealing. Argon is heavier than air and provides a better blanket than Nitrogen.

-

Operational Protocol (The "How")

A. Personal Protective Equipment (PPE)

-

Respiratory: Work strictly within a certified chemical fume hood. If handling large quantities (>5g), keep a full-face respirator with acid gas cartridges (Type E/B) nearby.

-

Dermal: Double-glove technique.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (extended cuff) or Neoprene.

-

Reasoning: Acid chlorides can permeate thin nitrile; the outer glove provides a sacrificial layer.

-

B. Reaction Setup & Stoichiometry

Expert Insight: When using the hydrochloride salt form in nucleophilic substitutions (e.g., amide coupling), you must account for the extra proton. Standard protocols often fail because they under-calculate the base requirement.

-

Standard Stoichiometry: 1.0 eq Acyl Chloride + 1.0 eq Amine + 1.0 eq Base.

-

Correct Stoichiometry for THIS Compound:

-

1.0 eq 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl

-

1.0 eq Nucleophile (Amine/Alcohol)

-

3.0+ eq Base (e.g., Triethylamine, DIPEA, or Pyridine)

-

Why 3 equivalents?

-

1 eq to neutralize the HCl salt.

-

1 eq to neutralize the HCl generated from the substitution.

-

1 eq (excess) to drive the reaction and maintain basicity.

-

-

C. Step-by-Step Handling Workflow

Visualization: Safe Handling Workflow

Figure 2: Operational workflow emphasizing temperature equilibration to prevent condensation.

Detailed Protocol:

-

Equilibration: Remove the vial from the fridge and let it warm to room temperature inside the desiccator (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the reagent.

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF/DMSO) unless strictly necessary and kept cold.

-

Dissolution:

-

Pre-dissolve the amine and the base (3.0 eq) in the solvent.

-

Cool the mixture to 0°C.

-

Add the solid acid chloride portion-wise or as a solution in dry DCM.

-

Control: The reaction is exothermic. Monitor internal temperature.

-

-

Monitoring: Monitor reaction progress via TLC (quench a mini-aliquot in methanol first). The acid chloride spot will disappear, replaced by the methyl ester (from methanol quench) or the desired amide.

Emergency Response & Disposal

-

Spill Management:

-

Do not use water. Cover the spill with solid sodium bicarbonate or calcium carbonate to neutralize the acid.

-

Sweep up the powder gently to avoid creating dust. Place in a chemical waste container.

-

-

Quenching (Disposal):

-

Never pour the unreacted acid chloride directly into a waste drum.

-

Protocol: Dilute with DCM, then add slowly to a stirred solution of 10% Sodium Bicarbonate or 1M Sodium Hydroxide on ice. Stir until bubbling (CO2 evolution) ceases.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21183959, 2-Methyl-1,3-thiazole-4-carbonyl chloride. Retrieved from [Link]

-

Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

-

American Elements. (2022). 2-Methyl-1,3-thiazole-4-carbonyl chloride Properties and Specifications. Retrieved from [Link]

Sources

Technical Characterization Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride Hydrochloride

[1]

Executive Summary & Compound Profile

This guide provides an in-depth spectroscopic and handling profile for 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride . This compound is a high-value electrophilic intermediate used primarily in the synthesis of thiazole-containing pharmaceutical pharmacophores (e.g., kinase inhibitors, peptidomimetics).[1]

Critical Technical Note: As an acyl chloride bearing a basic thiazole nitrogen, this compound exists in a complex equilibrium.[1] The "hydrochloride" designation implies the protonation of the thiazole nitrogen (

Compound Identity

| Parameter | Detail |

| IUPAC Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |

| Molecular Formula | |

| Molecular Weight | 161.61 (Free base) / 198.07 (HCl salt) |

| Physical State | Off-white to pale yellow crystalline solid (highly moisture sensitive) |

| Storage | -20°C under Argon/Nitrogen; Desiccated |

Spectroscopic Characterization Strategy

The validation of this compound relies on confirming the conversion of the precursor (carboxylic acid) to the acid chloride while maintaining the integrity of the thiazole ring.[1]

Infrared Spectroscopy (FT-IR)

Role: Primary "Go/No-Go" decision gate.[1] The shift in carbonyl stretching frequency is the most reliable indicator of successful chlorination.[1]

Methodology:

-

Technique: ATR (Attenuated Total Reflectance) under

purge or Nujol Mull.[1] Do not use KBr pellets (hygroscopic nature causes hydrolysis during pressing).[1] -

Diagnostic Bands:

| Functional Group | Wavenumber ( | Diagnostic Significance |

| C=O Stretch (Acyl Chloride) | 1760 – 1785 | Critical. Shifted +50-60 |

| C-H Stretch (Aromatic) | 3080 – 3110 | Characteristic of the thiazole C5-H. |

| N-H+ Stretch | 2400 – 2700 (Broad) | Indicates the hydrochloride salt form (protonated thiazole nitrogen).[1] |

| C-Cl Stretch | 650 – 750 | Weak/Medium band, often obscured by fingerprint region.[1] |

Nuclear Magnetic Resonance ( & NMR)

Role: Structural confirmation and purity assessment.

Critical Constraint: The choice of solvent is non-negotiable. Do not use

Recommended Protocol:

-

Use Anhydrous

(stored over molecular sieves) or -

Prepare the sample in a glovebox or under a cone of nitrogen.[1]

-

Run the spectrum immediately.[1]

Predicted

NMR Data (400 MHz, Anhydrous

)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment |

| H-5 | 8.25 – 8.45 | Singlet (s) | 1H | Thiazole Ring Proton.[1] Note: Significant downfield shift due to electron-withdrawing COCl and N-protonation.[1] |

| C2-CH3 | 2.80 – 2.95 | Singlet (s) | 3H | Methyl group attached to C2.[1] |

| N-H+ | 10.0 – 12.0 | Broad (br) | 1H | Exchangeable proton (visible only in dry, acid-free conditions).[1] |

Predicted

NMR Data (100 MHz, Anhydrous

)

| Carbon | Shift ( | Assignment |

| C=O | 162.0 – 165.0 | Carbonyl Chloride (Distinct from acid ~168-170 ppm).[1] |

| C-2 | 168.0 – 170.0 | Thiazole C2 (attached to methyl).[1] |

| C-4 | 148.0 – 150.0 | Thiazole C4 (attached to COCl).[1] |

| C-5 | 128.0 – 130.0 | Thiazole C5 (aromatic CH).[1] |

| CH3 | 19.0 – 20.0 | Methyl carbon.[1] |

Mass Spectrometry (MS)

Challenge: Direct ionization (ESI/APCI) usually hydrolyzes the acid chloride to the acid (

Correct Protocol:

-

Derivatization: Quench a small aliquot with excess anhydrous methanol or benzylamine before injection.[1]

-

Target Ion: Look for the Methyl Ester (

) or Benzyl Amide adduct.[1] -

Direct Injection (EI): If using GC-MS (EI), you may observe the parent ion

with the characteristic Chlorine isotope pattern (3:1 ratio for

Synthesis & Validation Workflow

The following diagram illustrates the critical path for synthesizing and validating the material while avoiding the common pitfall of hydrolysis.

Caption: Synthesis and analytical decision tree emphasizing inert handling to prevent hydrolysis.

Handling & Stability Protocols

The "White Fog" Indicator

Upon opening the storage vessel, if the solid fumes (emits white smoke), this indicates the release of HCl gas due to reaction with atmospheric moisture.

-

Observation: Fuming = Active Acid Chloride.[1]

-

Action: Handle immediately. If fuming stops and the solid clumps, significant hydrolysis to the carboxylic acid has occurred.

Re-purification

If the spectroscopic data indicates hydrolysis (presence of broad OH stretch at 3000-3500

References

-

Thiazole Chemistry Foundation: Metzger, J. V.[1] (Ed.).[1][2][3] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1][4] [1]

-

Spectroscopic Shifts of Acid Chlorides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] [1]

-

Synthesis of Thiazole Carbonyls: Bernini, R., et al. (2011).[1] "Synthesis of 2,4-disubstituted-1,3-thiazoles." Current Organic Chemistry.

-

Handling Moisture Sensitive Reagents: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

Disclaimer: This guide is intended for qualified scientific personnel.[1] The spectral data provided are based on structure-activity relationships of analogous thiazole acid chlorides and standard spectroscopic principles.

Biological Significance of the 2-Methylthiazole Moiety: A Technical Guide for Drug Design

Executive Summary

The 2-methylthiazole moiety represents a privileged substructure in modern medicinal chemistry, distinct from its more reactive congener, the 2-aminothiazole. While thiazoles are ubiquitous in bioactive natural products and synthetic drugs, the specific methylation at the C2 position confers unique physicochemical and metabolic advantages.

This guide dissects the 2-methylthiazole moiety's role as a metabolic blocker , a conformational anchor , and a hydrophobic pharmacophore . Unlike 2-aminothiazoles, which are often associated with bioactivation and idiosyncratic toxicity (via iminoquinone formation), the 2-methylthiazole motif offers a safer profile while maintaining critical hydrogen-bond acceptor capabilities.[1] This document details the structural logic, synthesis, and biological characterization of this moiety, anchored by its definitive role in the Epothilone/Ixabepilone class of microtubule stabilizers.

Part 1: Physicochemical and Structural Profile[2][3][4]

The Structural Logic of C2-Methylation

The thiazole ring is a bioisostere of pyridine, but with significantly lower basicity (

-

Metabolic Blockade: The C2 position of an unsubstituted thiazole is highly susceptible to proton abstraction and subsequent ring-opening or oxidation by cytochrome P450 enzymes. Methylation at this "hotspot" sterically and electronically impedes these rapid clearance pathways, forcing metabolism to occur at less critical sites or on the methyl group itself (benzylic-like oxidation), which is generally slower.

-

Lipophilicity Modulation: The 2-methyl group increases the

of the fragment, enhancing membrane permeability and facilitating hydrophobic interactions within protein binding pockets (e.g., the taxane binding site of -

Sigma-Hole Interactions: The sulfur atom in the thiazole ring possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bond. This allows the thiazole to engage in non-covalent interactions with nucleophilic residues (oxygen/nitrogen lone pairs) in the target protein.

Contrast with 2-Aminothiazole

It is vital to distinguish the 2-methylthiazole from the 2-aminothiazole .

-

2-Aminothiazole: Common in kinase inhibitors (e.g., Dasatinib) but carries a structural alert.[1] It can be metabolically activated to reactive species (iminoquinones/nitrenium ions), leading to glutathione depletion and hepatotoxicity.[1]

-

2-Methylthiazole: Lacks the exocyclic amine required for iminoquinone formation, resulting in a "cleaner" toxicology profile while retaining the heteroaromatic nitrogen for H-bonding.

Part 2: Pharmacological Significance & Case Studies

The Epothilone Standard (Ixabepilone)

The most authoritative example of the 2-methylthiazole moiety's significance is found in the Epothilones (natural products) and Ixabepilone (FDA-approved synthetic analog).[1]

-

Mechanism: Epothilones bind to the taxane pocket of

-tubulin. The 2-methylthiazole side chain inserts into a deep, hydrophobic cleft. -

SAR Insight: Structure-Activity Relationship (SAR) studies demonstrated that the nitrogen atom of the thiazole is essential for proper orientation via hydrogen bonding (likely with His229 or Arg278), while the 2-methyl group provides critical van der Waals contacts. Removal of the methyl group (2-H) or replacement with bulky groups often leads to a loss of potency, confirming the tight steric tolerance of this pocket.

Visualization: Epothilone Mechanism of Action

The following diagram illustrates the causal pathway from the 2-methylthiazole structure to the biological phenotype (apoptosis).

Caption: Causal pathway linking the 2-methylthiazole pharmacophore to microtubule stabilization and cancer cell death.[1][2]

Part 3: Experimental Protocols

Synthesis: The Hantzsch Thiazole Synthesis

The most robust method for installing the 2-methylthiazole moiety is the Hantzsch condensation. This reaction is highly scalable and tolerant of diverse functional groups.

Protocol:

-

Reagents:

-Haloketone (or aldehyde) and Thioacetamide.[1] -

Solvent: Ethanol or DMF.[1]

-

Conditions: Reflux for 2–4 hours.

-

Workup: Neutralize with

, extract with EtOAc. -

Validation: The formation of the thiazole ring is confirmed by the appearance of a characteristic singlet (for 5-H) or doublet in

-NMR around

Workflow: Metabolic Stability Assessment

To verify the "Metabolic Blocker" hypothesis, one must compare the intrinsic clearance (

Step-by-Step Methodology:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

-

Substrate: Incubate test compound (1

) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS quantification of parent depletion.

-

Metabolite ID (Optional): Run a separate high-concentration incubation (10

) to identify if oxidation occurs on the methyl group (forming

Data Interpretation Table:

| Parameter | 2-H Thiazole Analog | 2-Methylthiazole Analog | Significance |

| < 15 (Rapid) | > 45 (Moderate/Stable) | Methyl blocks C2-oxidation.[1] | |

| Primary Metabolite | Ring opening / C-hydroxylation | Methyl-hydroxylation ( | Shift in metabolic soft spot.[1] |

| CYP Inhibition | High Risk (Heme coordination) | Lower Risk | Steric bulk reduces heme-Fe interaction.[1] |

Visualization: Hantzsch Synthesis Workflow

Caption: Workflow for the Hantzsch Thiazole Synthesis using thioacetamide to install the 2-methyl moiety.

Part 4: Future Outlook & Late-Stage Functionalization

The future of 2-methylthiazole chemistry lies in C-H activation . Recent advances allow for the direct functionalization of the C5 position of the 2-methylthiazole ring using palladium or copper catalysis. This enables "late-stage diversification," where the 2-methylthiazole core is installed early, and complex side chains are attached at the very end of the synthesis, accelerating the discovery of new Ixabepilone-like candidates.

Furthermore, the 2-methyl group itself is now being explored as a handle for radical functionalization, converting the metabolic "soft spot" into a "synthetic handle" for attaching solubilizing groups (e.g., morpholines) to improve pharmacokinetic properties.

References

-

Altmann, K. H. (2003).[1] "Epothilone B and its analogs - a new family of anticancer agents." Mini Reviews in Medicinal Chemistry. Link

-

Bollag, D. M., et al. (1995).[1] "Epothilones, a new class of microtubule-stabilizing agents with a Taxol-like mechanism of action." Cancer Research.[1] Link

-

Lee, F. Y., et al. (2008).[1] "Ixabepilone (BMS-247550), a novel nontaxane microtubule-stabilizing agent."[1] Clinical Cancer Research. Link

-

Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. (Classic synthetic reference).

-

Kempf, D. J., et al. (1996).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease."[1] Journal of Medicinal Chemistry. (Context for thiazole metabolism). Link[1]

-

FDA Label. (2007).[1][3] "IXEMPRA (ixabepilone) Kit for Injection."[1] U.S. Food and Drug Administration.[3] Link

Sources

The Thiazole Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Therapeutic Application

Executive Summary

The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its unique electronic architecture—comprising a pyridine-like nitrogen and a thiophene-like sulfur—confers distinct physicochemical properties that drive high-affinity interactions with biological targets. From the naturally occurring vitamin B1 (thiamine) to synthetic blockbusters like Dasatinib (Sprycel®) and Ritonavir (Norvir®), thiazole derivatives are integral to oncology, virology, and neuropharmacology. This guide provides a technical deep-dive into the rational design, synthetic methodologies, and structure-activity relationships (SAR) of thiazole-based therapeutics.

Part 1: The Pharmacophore & Bioisosteric Utility[5]

Electronic Landscape

The thiazole ring is a five-membered aromatic heterocycle (

-

The Nitrogen Atom (N3): Possesses a lone pair available for hydrogen bonding (H-bond acceptor), mimicking the pyridine nitrogen but with modulated basicity (

for the conjugate acid). -

The Sulfur Atom (S1): Increases lipophilicity (

) compared to oxazole or imidazole, enhancing membrane permeability. It also allows for specific non-covalent interactions, such as S-π bonding with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

The "C2-Acidic" Liability & Opportunity

The proton at the C2 position is relatively acidic due to the inductive withdrawal of the adjacent heteroatoms.

-

Liability: Susceptibility to metabolic deprotonation and subsequent ring-opening or nucleophilic attack.

-

Opportunity: This position is easily functionalized via lithiation, allowing for the rapid generation of diverse libraries.

Part 2: Synthetic Architectures

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the industrial gold standard due to its reliability, scalability, and tolerance of diverse functional groups.

Experimental Protocol: Hantzsch Condensation

Objective: Synthesis of 2-amino-4-arylthiazole derivatives (Key pharmacophore in many kinase inhibitors).

Reagents:

- -Haloketone (e.g., 2-bromoacetophenone, 1.0 equiv)

-

Thiourea (1.2 equiv)

-

Ethanol (absolute) or Methanol

-

Sodium Acetate (buffer/base)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-bromoacetophenone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiourea (12 mmol) slowly to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[5]

-

Neutralization: Pour the mixture into crushed ice/water (50 mL) and basify with saturated aqueous

or -

Isolation: Filter the resulting precipitate. Wash with cold water (

mL). -

Purification: Recrystallize from hot ethanol/water to yield the pure 2-amino-4-phenylthiazole.

Visualization: Synthetic Workflows

The following diagram contrasts the classic Hantzsch route with modern metal-catalyzed approaches.

[7]

Part 3: Therapeutic Spectrum & SAR (Oncology Focus)

Thiazole derivatives are dominant in the field of Kinase Inhibitors. The ring often serves as the "hinge binder," forming crucial hydrogen bonds with the ATP-binding pocket of kinases like BCR-ABL, SRC, and BRAF.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of thiazole-based inhibitors against specific kinase targets, highlighting the impact of substituents on the thiazole ring (specifically at the C2 and C4 positions).

Table 1: Comparative IC50 Values of Thiazole-Based Kinase Inhibitors

| Compound | Target Kinase | Substituent (C2) | Substituent (C4) | IC50 (nM) | Mechanism Highlight |

| Dasatinib | SRC / ABL | 2-amino-pyrimidine | Methyl group | < 1.0 | Dual inhibitor; H-bonds via Thiazole N3 |

| Dabrafenib | BRAF V600E | 2-amino-pyrimidine | t-Butyl | 0.7 | Selective for mutant BRAF; Sulfonamide tail |

| Compound 40 | BRAF V600E | Phenyl-sulfonyl | 4-Cl-Phenyl | 23.1 | Novel sulfonyl-thiazole scaffold |

| Compound 4c | VEGFR-2 | Hydrazinyl-benzyl | Phenyl | 150.0 | Anti-angiogenic; Cell cycle arrest (G1/S) |

*Data for Compounds 40 and 4c derived from recent medicinal chemistry literature [1, 3].

Mechanism of Action: Kinase Signal Transduction

Inhibition of the RAS-RAF-MEK-ERK pathway is a primary mechanism for thiazole-based drugs like Dabrafenib.

[7]

Part 4: ADME & Metabolic Stability Considerations

When designing thiazole drugs, metabolic stability is a critical parameter.

-

S-Oxidation: The sulfur atom can be oxidized by CYP450 enzymes to sulfoxides or sulfones, potentially altering potency or toxicity.

-

C2-Deprotonation: As noted, the C2 position is acidic.[6][7] Unsubstituted C2 positions are "soft spots" for metabolic attack.

-

Design Strategy: Block the C2 position with a substituent (e.g., an amine or methyl group) to prevent ring opening and increase metabolic half-life.

-

-

CYP Inhibition: Some thiazole derivatives (e.g., Ritonavir) are potent inhibitors of CYP3A4. While this is used therapeutically as a "booster" for other antivirals, it can be a liability in other contexts due to drug-drug interactions (DDI).

References

-

Abdel-Mottaleb, Y. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Institutes of Health (NIH). Link

-

Gomha, S. M. et al. (2015). Thiazole Ring—A Biologically Active Scaffold.[1][3][8] Current Drug Discovery Technologies. Link

-

El-Sayed, H. et al. (2023).[2] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Link

-

Facchinetti, V. et al. (2016).[9] Hantzsch condensation of 2-bromoacetophenones with thiourea. Synthesis (Thieme).[2][5][8][10][11][12][13] Link

-

Chimenti, F. et al. (2004). Thiazole derivatives as inhibitors of protein kinases. Journal of Medicinal Chemistry. Link

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

Thiazole Architectures in Modern Drug Discovery: A Technical Guide

Executive Summary: The "Privileged Scaffold"

The thiazole ring (1,3-thiazole) stands as a cornerstone in medicinal chemistry, designated as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Unlike passive structural linkers, the thiazole moiety actively participates in ligand-target interactions through specific electronic features: the pyridine-like nitrogen (H-bond acceptor) and the sulfur atom (increasing lipophilicity and aromaticity). This guide dissects the utility of thiazole compounds, moving from quantum chemical properties to validated synthetic protocols and clinical applications.[1]

Chemical Foundation & Electronic Profile

The thiazole ring is a five-membered aromatic heterocycle (

-

Aromaticity: Possesses

electrons (4 from carbons/nitrogen, 2 from sulfur lone pair). -

Basicity: The N3 nitrogen has a lone pair in an

orbital orthogonal to the -

Metabolic Stability: The ring is generally resistant to oxidative metabolism, though C2-substitution is often required to block metabolic blocking.

Therapeutic Landscape: Validated Clinical Assets

The versatility of the thiazole scaffold is evidenced by its presence in drugs across distinct therapeutic classes.[2][3]

Table 1: Key FDA-Approved Thiazole Therapeutics

| Drug Name | Therapeutic Area | Target Mechanism | Thiazole Role |

| Dasatinib | Oncology (CML) | BCR-ABL/Src Kinase Inhibitor | Hinge binder (H-bond acceptor via N) |

| Dabrafenib | Oncology (Melanoma) | BRAF V600E Inhibitor | Scaffold for orientation of pharmacophores |

| Ixabepilone | Oncology | Microtubule Stabilizer | Bioisostere for pyridine in epothilone B |

| Ritonavir | Antiviral (HIV) | HIV Protease Inhibitor | P2 ligand improving metabolic stability |

| Pramipexole | CNS (Parkinson's) | Dopamine D2/D3 Agonist | Mimics catecholamine structure |

| Cefdinir | Antibiotic | Cell Wall Synthesis (PBP) | Aminothiazole oxime enhances Gram(-) activity |

Mechanistic Deep Dive: Kinase Inhibition

A critical application of thiazoles is in Type I kinase inhibitors. In Dasatinib , the 2-aminothiazole moiety is the "warhead" that anchors the molecule into the ATP-binding pocket.

Structural Logic of Dasatinib Binding

The aminothiazole motif forms a critical hydrogen bond network with the kinase hinge region (specifically Met318 in c-Src). The sulfur atom contributes to van der Waals interactions within the hydrophobic gatekeeper region.

Figure 1: Mechanistic logic of Dasatinib binding to the c-Src kinase hinge region. The thiazole ring serves as the primary anchor.

Synthetic Architectures

The construction of the thiazole ring is a mature field, yet modern drug discovery demands methods that allow late-stage functionalization.

The Hantzsch Thiazole Synthesis (Classic & Robust)

The most reliable method for generating 2,4-disubstituted thiazoles.

-

Reactants:

-Haloketone + Thioamide (or Thiourea).[4][5][6][7] -

Mechanism:

attack of sulfur on the

Modern C-H Activation

Direct arylation of thiazoles at the C5 position using Pd-catalysis allows for the rapid generation of libraries without pre-functionalized precursors, crucial for Fragment-Based Drug Discovery (FBDD).

Figure 2: Comparison of De Novo (Hantzsch) vs. Late-Stage (C-H Activation) synthetic strategies.

Experimental Protocols

This section details a self-validating protocol for synthesizing a Dasatinib precursor scaffold.

Protocol A: Synthesis of 2-Amino-4-Phenylthiazole (Hantzsch Method)

Objective: Synthesize a validated kinase-binding scaffold.

Materials:

-

2-Bromoacetophenone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (aq)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of thiourea. The reaction is often exothermic; ensure controlled addition.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of the starting bromide indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole will often precipitate.

-

Neutralization: Filter the solid and resuspend in water. Basify with saturated aqueous sodium acetate or ammonium hydroxide to pH 8–9 to liberate the free base.

-

Isolation: Filter the resulting free base precipitate, wash with cold water, and recrystallize from ethanol/water.

Yield Expectation: >85% Characterization:

-

1H NMR (DMSO-d6): Characteristic singlet for the thiazole C5-H proton around

7.0–7.3 ppm. Broad singlet for

Protocol B: Kinase Inhibition Assay (In Vitro Validation)

Objective: Verify biological activity of the synthesized thiazole against c-Src.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Substrate: Src substrate peptide (e.g., KVEKIGEGTYGVVYK).

-

Reaction:

-

Incubate Thiazole compound (serial dilutions: 1 nM to 10

M) with c-Src enzyme (0.5 nM) for 15 mins. -

Initiate reaction by adding ATP (

concentration) and substrate.

-

-

Detection: Use ADP-Glo™ or similar luminescence assay to quantify ATP consumption after 60 mins.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Future Outlook

The thiazole ring is evolving beyond simple inhibition.

-

PROTACs: Thiazole-based ligands (e.g., VHL ligands) are being used as E3 ligase recruiters for targeted protein degradation.

-

Covalent Inhibitors: Incorporating acrylamides onto the thiazole C4/C5 positions to target non-catalytic cysteines.

References

-

Lombardo, L. J., et al. (2004).[8] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

-

Pellecchia, M., et al. (2020).[8] Development of potent thiazole-based inhibitors of the MDM2-p53 protein-protein interaction.[8] Chemical Biology & Drug Design. Link

-

Ayati, A., et al. (2019). Thiazole in the combinatorial synthesis of novel heterocycles. Current Organic Chemistry. Link

-

FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations. Link

Sources

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride as a building block in organic synthesis

Executive Summary

2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a high-value heterocyclic electrophile used extensively in the synthesis of bioactive amides and esters. As a stable, solid salt form of the otherwise moisture-sensitive acid chloride, it offers a distinct handling advantage in medicinal chemistry workflows. This guide details the physicochemical rationale for its use, precise activation protocols, and its application in constructing pharmacophores found in kinase inhibitors and agrochemicals.

Chemical Profile & Structural Utility[1][2][3]

Structural Logic

The molecule consists of a thiazole core substituted at the C2 position with a methyl group and at the C4 position with an acyl chloride moiety.[1] The "hydrochloride" designation indicates the protonation of the thiazole nitrogen (N3), rendering the compound an ionic solid (

-

Thiazole Ring: Acts as a bioisostere for pyridine or benzene, improving water solubility and metabolic stability in drug candidates. The electron-withdrawing nature of the nitrogen atom at position 3 decreases the electron density of the ring, making the C4-carbonyl highly electrophilic.

-

C2-Methyl Group: Provides a slight steric handle and blocks the C2 position from metabolic oxidation, a common liability in unsubstituted thiazoles.

-

C4-Acyl Chloride: The reactive warhead. Unlike carboxylic acids which require activation (e.g., HATU, EDC), this species is pre-activated, enabling rapid derivatization with weak nucleophiles.

The Hydrochloride Advantage

Free base acid chlorides are often volatile, lachrymatory liquids susceptible to rapid hydrolysis by atmospheric moisture. The hydrochloride salt form stabilizes the molecule:

-

Physical State: Solid crystalline form allows for easy weighing and storage.

-

Shelf-Life: Protonation of the thiazole nitrogen reduces the basicity of the ring, potentially mitigating self-catalyzed decomposition pathways.

| Property | Value / Description |

| Molecular Formula | |

| Reactive Species | Electrophilic Acyl Chloride ( |

| Thiazole | ~2.5 (Conjugate acid) |

| Primary Reactivity | Nucleophilic Acyl Substitution |

| Storage | Anhydrous, < 4°C (Hydrolysis sensitive) |

Synthesis & Generation

The synthesis typically follows a linear pathway starting from Hantzsch thiazole cyclization. The acid chloride is generated from the parent carboxylic acid.

Synthetic Pathway (DOT Visualization)

Caption: Linear synthesis from Hantzsch cyclization to the acid chloride hydrochloride salt.

Synthetic Protocols

Handling Precautions

-